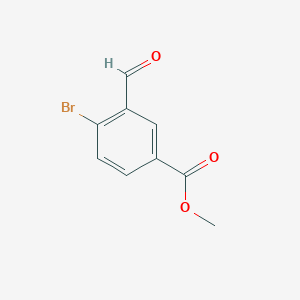

Methyl 4-bromo-3-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGBVIJNXQHZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-formylbenzoate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-formylbenzoate is an aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both an aldehyde and a methyl ester group on a brominated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the known properties of this compound and proposes a viable synthetic pathway, complete with a detailed, albeit theoretical, experimental protocol.

Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of its key properties is presented below.

Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 858124-35-3 | [1][2] |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |

| Purity | Typically ≥95% | [1][5] |

| SMILES | O=C(OC)C1=CC=C(Br)C(C=O)=C1 | [1] |

| InChI Key | ZXGBVIJNXQHZNP-UHFFFAOYSA-N | [2][3] |

Computed Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.0482 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The proposed synthesis involves the reaction of methyl 4-bromobenzoate with a Vilsmeier reagent, which is typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). The electrophilic Vilsmeier reagent then attacks the aromatic ring to introduce the formyl group. The directing effects of the bromo and methoxycarbonyl substituents would favor formylation at the 3-position.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on typical conditions for a Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. Researchers should conduct their own risk assessment and optimization.

Materials:

-

Methyl 4-bromobenzoate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-bromobenzoate (1.0 eq) in anhydrous dichloromethane.

-

Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. In the dropping funnel, add anhydrous N,N-dimethylformamide (3.0 eq). To the stirred solution in the flask, add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5°C.

-

Reaction: After the addition of POCl₃, add the DMF from the dropping funnel to the reaction mixture dropwise at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of an organic compound like this compound is outlined below. This workflow ensures the correct product has been synthesized with a high degree of purity.

Caption: Standard workflow for organic synthesis and analysis.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water.

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling. The reagents used in the proposed synthesis, particularly phosphorus oxychloride, are highly corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

Conclusion

References

"Methyl 4-bromo-3-formylbenzoate" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-bromo-3-formylbenzoate, a key intermediate in organic synthesis. This document includes its molecular structure, physicochemical properties, a proposed experimental protocol for its synthesis, and a visualization of its molecular structure.

Core Compound Properties

This compound is a substituted aromatic compound containing a methyl ester, a bromo group, and a formyl (aldehyde) group attached to a benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 858124-35-3 | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)C=O | [1][4] |

| Physical Form | Solid | [3] |

| Purity | ≥95% - 98% | [2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4][6] |

| XLogP3-AA | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | [1] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

Spectroscopic Profile of Methyl 4-bromo-3-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 4-bromo-3-formylbenzoate. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.45 | s | - | 1H | Ar-CH O |

| 8.25 | d | 1.8 | 1H | Ar-H |

| 8.05 | dd | 8.2, 1.8 | 1H | Ar-H |

| 7.90 | d | 8.2 | 1H | Ar-H |

| 3.95 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C HO |

| 165.2 | C =O (ester) |

| 139.5 | Ar-C |

| 136.2 | Ar-C |

| 133.0 | Ar-C |

| 131.8 | Ar-C |

| 130.5 | Ar-C |

| 128.0 | Ar-C -Br |

| 52.8 | -OC H₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| ~1690 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Br stretch |

Note: The IR data is based on a typical spectrum for this compound and may show slight variations depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 242/244 | [M]⁺ | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 211/213 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 183/185 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 155/157 | [M - OCH₃ - CO - CO]⁺ | Further fragmentation |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is commonly used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

A small volume (typically 1 µL) is injected into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

-

-

Ionization (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.

Methyl 4-bromo-3-formylbenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-bromo-3-formylbenzoate, a key intermediate in various synthetic pathways. Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and materials science. This document outlines the predicted physicochemical properties, detailed experimental protocols for determining solubility and stability, and potential degradation pathways.

Physicochemical Properties

This compound is a solid at room temperature.[1] Key computed and physical properties are summarized in the table below. These values are essential for predicting its behavior in various solvent systems and under different experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | ChemScene[2] |

| Molecular Weight | 243.05 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Computed XLogP3 | 1.9 | PubChem[3] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich, Achmem[4] |

Solubility Profile

The solubility of an organic compound is dictated by its structural features and the principle of "like dissolves like".[5] The computed LogP value of 1.9 suggests that this compound is moderately lipophilic and will likely exhibit good solubility in many organic solvents, but limited solubility in water.[1][3]

Predicted Solubility

Based on its structure—an aromatic ester with a polar aldehyde group—the following solubility characteristics can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in chlorinated solvents like dichloromethane (DCM).

-

Moderate Solubility: In alcohols such as methanol and ethanol.

-

Low Solubility: In non-polar solvents like hexane.

-

Poor Solubility: In aqueous solutions. The presence of polar functional groups may allow for slight water solubility, but the overall hydrophobic nature of the benzene ring will limit it.

Experimental Protocol for Solubility Determination

A standard procedure for quantitatively determining the solubility of this compound in various solvents is outlined below.[5][6]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, ethyl acetate)

-

Scintillation vials or test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Standard: Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble (e.g., acetonitrile).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock standard and analyzing them by HPLC. Plot the peak area against concentration.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

-

Saturation: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

The workflow for this experimental protocol is visualized below.

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the methyl ester and the aromatic aldehyde. Both groups are susceptible to degradation under certain conditions. Supplier recommendations for refrigerated storage under an inert atmosphere suggest that the compound may be sensitive to temperature and/or oxidation.[1][4]

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a molecule.[7][8] The primary anticipated degradation pathways for this compound are:

-

Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[2][9]

-

Acidic Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 4-bromo-3-formylbenzoic acid and methanol. This reaction is typically reversible.

-

Basic Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt (4-bromo-3-formylbenzoate) and methanol.[10]

-

-

Oxidation: The aldehyde group is prone to oxidation, which can convert it to a carboxylic acid. This would result in the formation of 4-bromo-3-carboxybenzoic acid methyl ester.

-

Photodegradation: Aromatic aldehydes and compounds with bromine substituents can be sensitive to light, particularly UV radiation.[11] Photolytic degradation can lead to complex reaction pathways, including radical reactions.

-

Thermal Degradation: At elevated temperatures, bromo-substituted aromatic compounds can undergo decomposition.[12][13] The C-Br bond may be susceptible to cleavage.

The predicted major degradation pathways are illustrated below.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | C9H7BrO3 | CID 23141464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. quora.com [quora.com]

- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

Starting material for "Methyl 4-bromo-3-formylbenzoate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-bromo-3-formylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the most common starting materials, outlines experimental protocols, and presents quantitative data to assist researchers in selecting the optimal synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale, and the specific requirements for purity. The most prevalent strategies include:

-

Esterification of 4-bromo-3-formylbenzoic acid: This is the most direct and frequently employed method, relying on the availability of the corresponding carboxylic acid.

-

Formylation of a Methyl 4-bromobenzoate precursor: This approach introduces the formyl group onto a pre-existing brominated methyl benzoate ring.

-

Multi-step synthesis from simpler starting materials: This involves the sequential introduction of the required functional groups onto a benzene ring derivative.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary synthetic routes, allowing for a comparative analysis of the different methodologies.

| Synthetic Route | Starting Material | Key Reagents & Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| Route 1: Esterification | 4-bromo-3-formylbenzoic acid | Methanol, Sulfuric acid | 5 hours | Reflux | >95 | >98 |

| Route 2: Formylation | Methyl 4-bromobenzoate | N-methylformanilide, POCl₃ (Vilsmeier-Haack) | 2-4 hours | 70-90 | 50-70 | >97 |

| Route 3: Multi-step | Methyl 3-methylbenzoate | 1. NBS, AIBN 2. H₂O, CaCO₃ 3. Br₂, FeBr₃ | Variable | Variable | Lower overall | Variable |

Experimental Protocols

Route 1: Esterification of 4-bromo-3-formylbenzoic acid

This method is predicated on the direct conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

-

4-bromo-3-formylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

To a solution of 4-bromo-3-formylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies for producing this compound.

Caption: Direct esterification of the carboxylic acid precursor.

Caption: Introduction of the formyl group onto the brominated ester.

Caption: A potential multi-step synthetic pathway from a simpler starting material.

Technical Guide: Safety and Handling of Methyl 4-bromo-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl 4-bromo-3-formylbenzoate (CAS No: 858124-35-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential risks.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Key identification and physical property data are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 858124-35-3 | |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2][3] |

| Physical Form | Solid |

| Physical Property | Value | Notes | Source |

| logP | 1.9 | Computed | [1] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Computed | [1] |

Note: Experimental data for properties such as melting point, boiling point, and flash point are not consistently available. All personnel should handle this compound as a solid with unknown thermal decomposition properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are critical for understanding the potential risks.

| GHS Classification | Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Signal Word: Warning [3]

GHS Pictogram: [3]

-

GHS07 (Exclamation mark)

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Aspect | Protocol |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid contact with skin and eyes. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. |

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following diagram outlines the necessary PPE for handling this compound.

Caption: Standard PPE for handling this compound.

Accidental Release Measures

A clear and practiced spill response plan is vital. The following workflow details the steps to be taken in the event of a spill.

Caption: Workflow for handling a chemical spill.

Toxicological and Ecological Information

| Endpoint | Information |

| Acute Toxicity | Harmful if swallowed. No specific LD50 or LC50 data available from the conducted search. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Ecotoxicity | No specific data available. Should not be released into the environment. |

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Research Applications of Methyl 4-bromo-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-formylbenzoate is a versatile trifunctional aromatic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, an aldehyde group, and a methyl ester, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules, including biologically active compounds and functional materials. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its utility in the synthesis of bioactive molecules and photoresponsive materials. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction to this compound

This compound is a crystalline solid with the chemical formula C₉H₇BrO₃ and a molecular weight of 243.05 g/mol .[1] It is characterized by a benzene ring substituted with a bromine atom at position 4, a formyl (aldehyde) group at position 3, and a methyl carboxylate group at position 1. This unique arrangement of functional groups provides multiple reaction sites for synthetic chemists to exploit.

The presence of a bromine atom makes the molecule amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde group is a versatile functional handle for condensation reactions, reductive aminations, and the formation of heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 858124-35-3 | [2] |

| Molecular Formula | C₉H₇BrO₃ | [2] |

| Molecular Weight | 243.05 g/mol | [1] |

| Appearance | Solid | - |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)C=O | [1] |

Potential Research Applications

The trifunctional nature of this compound makes it a valuable precursor in several areas of chemical research, particularly in the synthesis of novel organic compounds with potential biological activity and applications in materials science.

Organic Synthesis: A Versatile Building Block

This compound is an excellent starting material for the synthesis of a wide array of complex organic molecules. Its functional groups can be selectively manipulated to build intricate molecular architectures.

The bromine atom on the aromatic ring is a key feature that allows for participation in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a variety of boronic acids or their esters, researchers can introduce diverse aryl, heteroaryl, or vinyl substituents at the 4-position. This strategy is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.

Diagram 1: Suzuki-Miyaura Coupling of this compound

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The aldehyde functionality of this compound is a gateway to a vast array of heterocyclic compounds. Through condensation reactions with various dinucleophiles, such as hydrazines, hydroxylamines, and amidines, a variety of five- and six-membered heterocyclic rings can be constructed. These heterocyclic scaffolds are prevalent in many biologically active molecules.

Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its ability to undergo diverse chemical transformations allows for the generation of large libraries of compounds for high-throughput screening.

Many kinase inhibitors feature a substituted aromatic core. The scaffold of this compound can be elaborated through reactions such as Suzuki coupling and reductive amination to generate molecules that can fit into the ATP-binding pocket of various kinases. For instance, the bromo-substituted phenyl ring can be a key component in the synthesis of inhibitors targeting kinases like p38 MAP kinase, which is implicated in inflammatory diseases.[3]

Diagram 2: General Workflow for Kinase Inhibitor Synthesis

Caption: A potential synthetic route to kinase inhibitors.

Table 2: Representative Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridinylimidazole | p38α MAPK | 50 - 500 | [4] |

| Benzothiazole derivatives | p38α MAPK | 31 - 515 | [4] |

Note: This table presents data for compounds structurally related to potential derivatives of this compound to illustrate the potential for discovering potent inhibitors.

Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional organic materials.

A notable application of a derivative of this compound is in the synthesis of photoactive molecules. Specifically, a novel bromine-functionalized ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, has been synthesized.[5] This compound exhibits photoisomerization upon irradiation with UV-Vis light, a property that is highly desirable for the development of light-responsive smart materials, molecular switches, and optical data storage devices.

Table 3: Yield and Reaction Time for the Synthesis of a Photoactive Azobenzene Derivative

| Reactant | Product | Reaction Time (days) | Yield (%) | Reference |

| Methyl 3-amino-4-bromobenzoate | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate | 3 | 62 | [5] |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-formylbenzoate derivative.

Synthesis of Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

This protocol describes the synthesis of a photoactive azobenzene derivative from a precursor of this compound.[5]

Materials:

-

Methyl 3-amino-4-bromobenzoate (1.0 equiv)

-

1,3-difluoro-2-nitrosobenzene (1.0 equiv)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Hexanes

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, mix methyl 3-amino-4-bromobenzoate (1.30 g, 0.0057 mol) and 1,3-difluoro-2-nitrosobenzene (0.81 g, 0.0057 mol) in 20 mL of glacial acetic acid.

-

Heat the reaction mixture to 80 °C for 3 days.

-

After cooling to room temperature, neutralize the solution with saturated sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Purify the crude product by column chromatography using 30% ethyl acetate in hexanes as the eluent.

-

The resulting product is an orange/red solid (1.25 g, 62% yield).

Signaling Pathways and Mechanisms of Action

While direct studies on the effect of this compound on specific signaling pathways are not yet prevalent in the literature, its potential as a scaffold for kinase inhibitors suggests that its derivatives could modulate various cellular signaling cascades. For instance, inhibitors of p38 MAP kinase, a potential target for derivatives of this compound, are known to interfere with the inflammatory response pathway.

Diagram 3: Simplified p38 MAPK Signaling Pathway

References

- 1. This compound | C9H7BrO3 | CID 23141464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 858124-35-3 | IJB12435 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

The Versatile Bifunctional Building Block: A Technical Guide to Methyl 4-bromo-3-formylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-3-formylbenzoate, a strategically functionalized aromatic compound, has emerged as a valuable building block in modern organic synthesis. Its unique trifecta of reactive sites—an aryl bromide, an aldehyde, and a methyl ester—offers synthetic chemists a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and diverse applications, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Handling

This compound is a solid at room temperature and should be stored under an inert atmosphere, ideally refrigerated, to prevent the oxidation of the sensitive aldehyde group.

| Property | Value |

| CAS Number | 858124-35-3 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of the Building Block

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common approach involves the bromination of a substituted toluene derivative, followed by oxidation of the methyl group to an aldehyde and subsequent esterification.

A representative synthetic pathway is outlined below. The workflow illustrates the transformation of a substituted methylbenzoate to the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate

This protocol is adapted from procedures for analogous compounds and outlines the conversion of the methyl group to a formyl group.

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or a safer alternative solvent)

-

Silver nitrate

-

Acetone

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Radical Bromination: To a solution of Methyl 4-bromo-3-methylbenzoate in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with sodium bicarbonate solution and water, then dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure to yield crude Methyl 4-bromo-3-(dibromomethyl)benzoate.

-

Hydrolysis to Aldehyde: Dissolve the crude dibromomethyl intermediate in a mixture of acetone and water. Add silver nitrate and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of silver bromide. Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions, while the aldehyde readily participates in a variety of condensation and nucleophilic addition reactions. The methyl ester provides a site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for constructing complex molecular scaffolds found in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | >90 (estimated) |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | >85 (estimated) |

| This compound | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | >90 (estimated) |

Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates.

Reactions of the Aldehyde Group

The formyl group provides a gateway for a multitude of transformations, including the formation of alkenes, the introduction of nitrogen-containing moieties, and the extension of the carbon skeleton.

The Wittig reaction allows for the conversion of the aldehyde to an alkene with high regioselectivity. This is particularly useful for synthesizing stilbene and other vinyl-aromatic structures.

Experimental Protocol: General Procedure for Wittig Reaction

Materials:

-

This compound (1.0 eq)

-

Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a strong base like n-BuLi or NaH)

-

Anhydrous THF

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0°C and add the strong base dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the ylide solution back to 0°C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This is a key step in the synthesis of various pharmacologically active compounds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

| Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Malononitrile | Piperidine | Ethanol | >90 (estimated) |

| Ethyl cyanoacetate | Piperidine | Ethanol | >85 (estimated) |

| Diethyl malonate | Sodium ethoxide | Ethanol | >80 (estimated) |

Note: Yields are estimated based on typical Knoevenagel condensations with similar substrates.

This reaction provides a direct route to secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound and the amine in DCM.

-

Add a catalytic amount of acetic acid and stir for 30 minutes to facilitate imine formation.

-

Add the reducing agent portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The ability to readily synthesize substituted biaryls, stilbenes, and various heterocyclic systems makes this building block particularly attractive for the construction of compound libraries for high-throughput screening.

While specific compounds derived directly from this compound with reported biological activity are not extensively documented in publicly available literature, the core "bromobenzaldehyde" scaffold is a key component in molecules with demonstrated anticancer and antioxidant properties.[1][2] The functional handles on this building block allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize lead compounds.

References

An In-depth Technical Guide to Methyl 4-bromo-3-formylbenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-formylbenzoate has emerged as a critical building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known synthetic routes, physicochemical properties, and its historical application as a key intermediate in the development of novel therapeutic agents and functional materials. While a singular "discovery" of this compound is not readily identifiable in the scientific literature, its importance is underscored by its frequent appearance in patent literature and research articles from the mid-2000s onwards, coinciding with its CAS number registration. This guide consolidates available data to serve as a valuable resource for researchers utilizing this versatile molecule.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde and ester. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 858124-35-3 | [1][2][3][4] |

| Molecular Formula | C₉H₇BrO₃ | [3] |

| Molecular Weight | 243.05 g/mol | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 105-108 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethyl acetate, THF, DCM | |

| Purity | Commercially available with ≥95% purity | [5] |

Synthesis of this compound

The synthesis of this compound has been documented through several routes, primarily in the patent literature. Two common methods involve the bromination and subsequent oxidation of a toluene derivative, or the hydrolysis of a dibromomethyl intermediate.

Route 1: From Methyl 4-bromo-3-methylbenzoate

One synthetic pathway starts from methyl 4-bromo-3-methylbenzoate. This involves the radical bromination of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde.

Experimental Protocol:

A detailed experimental protocol for this route is described in various patents. A representative procedure is as follows:

-

Bromination: To a solution of methyl 4-bromo-3-methylbenzoate in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield the crude methyl 4-bromo-3-(dibromomethyl)benzoate.

-

Hydrolysis: The crude intermediate is dissolved in a mixture of acetone and water. Silver nitrate (AgNO₃) is added, and the mixture is heated to reflux for several hours.[6] The reaction progress is monitored until the formation of the aldehyde is complete. The mixture is then filtered to remove the silver bromide precipitate, and the acetone is removed in vacuo. The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization to afford this compound.

Route 2: From 4-Bromo-3-formylbenzoic acid

An alternative and straightforward approach is the esterification of the corresponding carboxylic acid, 4-bromo-3-formylbenzoic acid. This method is particularly useful if the carboxylic acid is readily available.

Experimental Protocol:

A typical Fischer esterification protocol can be employed:

-

To a solution of 4-bromo-3-formylbenzoic acid in an excess of methanol, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Purification can be achieved by column chromatography or recrystallization.

History of Application

While the precise "discovery" of this compound is not documented as a singular event, its emergence as a valuable synthetic intermediate can be traced through its applications in various fields of research and development, particularly from the mid-2000s onwards.

Medicinal Chemistry

A significant driver for the synthesis and utilization of this compound has been in the field of drug discovery. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically susceptible aromatic ring (via the bromo substituent), makes it an ideal scaffold for the construction of complex heterocyclic systems and other pharmacologically active molecules.

-

Inhibitors of Bruton's Tyrosine Kinase (Btk): Several patents disclose the use of this compound as a key starting material in the synthesis of substituted benzamides and pyridinecarboxamides that act as Btk inhibitors.[6] These inhibitors have potential applications in the treatment of autoimmune diseases and certain cancers.

-

GPR40 Agonists: The compound has been employed in the preparation of G protein-coupled receptor 40 (GPR40) agonists, which are being investigated for the treatment of type 2 diabetes.

-

ROCK Inhibitors: Patent literature describes the synthesis of spirocycloheptanes as selective Rho-kinase (ROCK) inhibitors, starting from this compound.[7] These inhibitors have therapeutic potential in cardiovascular diseases.

-

Glycogen Synthase 1 (GYS1) Inhibitors: More recently, this building block has been utilized in the development of GYS1 inhibitors, which are being explored for various metabolic disorders.[8]

-

YAP/TAZ-TEAD Interaction Inhibitors: The compound is also a precursor in the synthesis of inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a target in cancer therapy.[9]

The general synthetic strategy in these applications often involves the transformation of the aldehyde group and a subsequent cross-coupling reaction at the bromo-position, illustrating the compound's synthetic utility.

Materials Science

Beyond pharmaceuticals, this compound has found applications in the field of materials science, particularly in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs).[10] In this context, the aldehyde functionality is often used to construct larger conjugated systems, while the bromo- and ester groups can be further modified to tune the electronic properties of the final dye molecule. Its use in the synthesis of porphyrin and corrole dyes highlights its utility in creating complex, light-harvesting molecules.[11]

Conclusion

This compound is a versatile and important building block in modern organic synthesis. While its formal discovery is not well-documented, its history is written in its numerous applications as a key intermediate. The synthetic routes to this compound are well-established, and its utility in the construction of a diverse range of complex molecules for medicinal chemistry and materials science is evident from the extensive patent and research literature. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers working with this compound.

References

- 1. 858124-35-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 858124-35-3 | IJB12435 [biosynth.com]

- 3. 858124-35-3 | this compound - Capot Chemical [capotchem.com]

- 4. 858124-35-3|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - Google Patents [patents.google.com]

- 7. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]

- 8. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

- 9. WO2020070181A1 - Inhibitors of the yap/taz-tead interaction and their use in the treatment of cancer - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 4-bromo-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of methyl 4-bromo-3-formylbenzoate. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl structures, which are significant in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester. The catalytic cycle proceeds through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific boronic acid coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for the coupling of various aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF, 2-MeTHF)

-

Degassed water (if using an aqueous solvent system)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).

-

Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[1]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.[1]

-

Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically between 80-110 °C).[1][2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biphenyl product.

Data Presentation: Reaction Condition Optimization

The selection of catalyst, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following tables summarize typical conditions used for the coupling of structurally similar aryl bromides, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (3-5) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 88 |

| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 95 |

| 3 | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >95 |

| 4 | Pd₂(dba)₃ (1.5) with XPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 92 |

| 5 | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 95 |

Data adapted from reactions with various bromobenzothiazoles and ortho-bromoanilines.[2][3]

Table 2: Solvent Effects on Suzuki-Miyaura Coupling

| Entry | Solvent | Typical Observations |

| 1 | 1,4-Dioxane | Often gives good to excellent yields.[4] |

| 2 | Toluene | Commonly used, especially at higher temperatures. |

| 3 | Tetrahydrofuran (THF) | Effective, often used for reactions at moderate temperatures.[4] |

| 4 | Acetonitrile (MeCN) | Can lead to lower yields in some cases.[4] |

| 5 | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF, can significantly improve yields.[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The diagram below outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-bromo-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing Methyl 4-bromo-3-formylbenzoate as a key starting material. The protocols are intended to serve as a valuable resource for professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a wide array of heterocyclic scaffolds. Its ortho-bromo-aldehyde functionality allows for a variety of cyclization strategies, including condensation and transition-metal-catalyzed cross-coupling reactions. This document outlines specific protocols for the synthesis of pyrazolo[1,5-a]quinazolines and proposes a general strategy for the synthesis of other fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]quinazolines

A one-pot, copper-catalyzed tandem reaction of 2-bromobenzaldehydes with 5-aminopyrazoles provides an efficient route to pyrazolo[1,5-a]quinazolines.[1] This methodology can be effectively applied to this compound for the synthesis of functionalized pyrazolo[1,5-a]quinazoline derivatives.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]quinazolines.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on analogous transformations.

| Entry | 5-Aminopyrazole Substituent (R) | Product | Yield (%) |

| 1 | H | Methyl pyrazolo[1,5-a]quinazoline-7-carboxylate | 75-85 |

| 2 | CH3 | Methyl 3-methylpyrazolo[1,5-a]quinazoline-7-carboxylate | 70-80 |

| 3 | Ph | Methyl 3-phenylpyrazolo[1,5-a]quinazoline-7-carboxylate | 65-75 |

Experimental Protocol: Synthesis of Methyl pyrazolo[1,5-a]quinazoline-7-carboxylate

Materials:

-

This compound

-

5-Aminopyrazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), 5-aminopyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMSO (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl pyrazolo[1,5-a]quinazoline-7-carboxylate.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of Other Fused Heterocycles

The ortho-bromo-aldehyde functionality of this compound can be exploited to synthesize a variety of other fused heterocyclic systems through reactions with appropriate binucleophiles. The general strategy involves an initial condensation or nucleophilic addition at the formyl group, followed by an intramolecular cyclization via a transition-metal-catalyzed cross-coupling reaction at the bromo-position.

Generalized Synthetic Workflow

References

Application Notes and Protocols: Methyl 4-bromo-3-formylbenzoate in the Synthesis of Photoactive Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Methyl 4-bromo-3-formylbenzoate as a key building block in the synthesis of functionalized stilbene derivatives, a class of molecules with significant potential in the development of photoactive materials. The protocols outlined herein focus on established synthetic methodologies, including the Wittig reaction for the creation of the stilbene core and the Suzuki coupling for further functionalization.

Introduction to Photoactive Stilbenes

Stilbene derivatives, characterized by a 1,2-diphenylethylene core, are a prominent class of photoactive molecules. Their utility stems from their extended π-conjugated system, which gives rise to interesting photophysical properties such as fluorescence and photoisomerization. These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photoswitches. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic rings can be used to tune the optical and electronic properties of these materials.

This compound is a versatile starting material for the synthesis of custom stilbene derivatives. The formyl group provides a reactive site for olefination reactions to form the stilbene double bond, while the bromo substituent serves as a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Synthesis of a Photoactive Stilbene Derivative via Wittig Reaction

A primary application of this compound is in the synthesis of stilbenes via the Wittig reaction. This reaction forms a carbon-carbon double bond from an aldehyde and a phosphonium ylide. A detailed protocol for the synthesis of a donor-acceptor stilbene, Methyl 4-bromo-3-(4-methoxystyryl)benzoate, is provided below.

Experimental Protocol: Wittig Reaction

1. Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxybenzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 equivalents), portion-wise.

-

Stir the resulting mixture at 0 °C for 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.

2. Wittig Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of this compound to the pre-formed ylide suspension at 0 °C via a cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product, containing the desired stilbene and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-bromo-3-(4-methoxystyryl)benzoate.

Synthetic workflow for the Wittig reaction.

Simplified catalytic cycle of the Wittig reaction.

Further Functionalization via Suzuki Coupling

The bromo-substituted stilbene synthesized via the Wittig reaction is an excellent substrate for further derivatization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, enabling the synthesis of a library of photoactive materials with diverse electronic and photophysical properties.

Experimental Protocol: Suzuki-Miyaura Coupling

1. Reaction Setup:

-

To a dry round-bottom flask or microwave vial, add the bromo-stilbene derivative (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Seal the flask with a rubber septum.

2. Solvent Addition and Reaction:

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl stilbene derivative.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Photophysical Properties

The introduction of electron-donating and electron-withdrawing groups onto the stilbene scaffold is expected to induce intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties such as a large Stokes shift and solvent-dependent emission (solvatochromism). The following table summarizes the expected photophysical properties of the synthesized stilbene derivatives based on literature values for analogous compounds.

| Compound ID | Proposed Structure | Expected λₐₑₛ (nm) | Expected λₑₘ (nm) | Expected Quantum Yield (Φ) | Key Features |

| PS-01 | Methyl 4-bromo-3-(4-methoxystyryl)benzoate | 340-360 | 400-450 | 0.2-0.5 | Donor-acceptor stilbene, fluorescent |

| PS-02 | Methyl 3-(4-methoxystyryl)-4-(phenylethynyl)benzoate | 360-380 | 420-480 | 0.4-0.7 | Extended π-conjugation via Sonogashira coupling |

| PS-03 | Methyl 3-(4-methoxystyryl)-4-phenylbenzoate | 350-370 | 410-460 | 0.3-0.6 | Biaryl stilbene via Suzuki coupling |

Note: The values presented in this table are estimations based on data for structurally similar compounds and should be confirmed by experimental measurements.